molecular formula C44H26N8O8 B12829398 5,10,15,20-Tetrakis(3-nitrophenyl)porphyrin

5,10,15,20-Tetrakis(3-nitrophenyl)porphyrin

Cat. No.: B12829398
M. Wt: 794.7 g/mol
InChI Key: LVMPLPBPHFPSEE-UHFFFAOYSA-N
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Description

5,10,15,20-Tetrakis(3-nitrophenyl)porphyrin: is a synthetic porphyrin compound characterized by the presence of four 3-nitrophenyl groups attached to the meso positions of the porphyrin ring. Porphyrins are a class of organic compounds that play a crucial role in various biological processes, such as oxygen transport and photosynthesis. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,10,15,20-Tetrakis(3-nitrophenyl)porphyrin typically involves the condensation of pyrrole with 3-nitrobenzaldehyde under acidic conditions. The reaction is carried out in the presence of a Lewis acid catalyst, such as boron trifluoride etherate, at elevated temperatures. The resulting product is then purified using column chromatography to obtain the desired porphyrin compound .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and reduce production costs .

Scientific Research Applications

Chemistry: In chemistry, 5,10,15,20-Tetrakis(3-nitrophenyl)porphyrin is used as a building block for the synthesis of more complex porphyrin derivatives. Its unique structure allows for the exploration of various chemical modifications and functionalizations .

Biology: In biological research, this compound is studied for its potential as a photosensitizer in photodynamic therapy (PDT). PDT is a non-invasive treatment that uses light-activated compounds to selectively destroy cancer cells .

Medicine: The compound’s ability to generate reactive oxygen species upon light activation makes it a promising candidate for the treatment of certain types of cancer. Additionally, its derivatives are being investigated for their potential as antimicrobial agents .

Industry: In industrial applications, this compound is used in the development of sensors and catalysts. Its unique electronic properties make it suitable for use in various catalytic processes and as a component in sensor devices .

Mechanism of Action

The mechanism of action of 5,10,15,20-Tetrakis(3-nitrophenyl)porphyrin is primarily based on its ability to absorb light and generate reactive oxygen species (ROS). Upon light activation, the compound undergoes a photochemical reaction that produces singlet oxygen and other ROS. These reactive species can cause damage to cellular components, leading to cell death. This mechanism is particularly useful in photodynamic therapy for cancer treatment, where the selective destruction of cancer cells is achieved through light activation .

Comparison with Similar Compounds

Uniqueness: The presence of nitro groups in 5,10,15,20-Tetrakis(3-nitrophenyl)porphyrin imparts unique electronic and chemical properties to the compound. These nitro groups act as electron-withdrawing groups, making the compound more reactive in certain chemical reactions. Additionally, the nitro groups can be easily modified to introduce other functional groups, enhancing the versatility of the compound for various applications .

Properties

Molecular Formula

C44H26N8O8

Molecular Weight

794.7 g/mol

IUPAC Name

5,10,15,20-tetrakis(3-nitrophenyl)-21,23-dihydroporphyrin

InChI

InChI=1S/C44H26N8O8/c53-49(54)29-9-1-5-25(21-29)41-33-13-15-35(45-33)42(26-6-2-10-30(22-26)50(55)56)37-17-19-39(47-37)44(28-8-4-12-32(24-28)52(59)60)40-20-18-38(48-40)43(36-16-14-34(41)46-36)27-7-3-11-31(23-27)51(57)58/h1-24,45,48H

InChI Key

LVMPLPBPHFPSEE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC(=CC=C7)[N+](=O)[O-])C8=CC(=CC=C8)[N+](=O)[O-])C=C4)C9=CC(=CC=C9)[N+](=O)[O-])N3

Origin of Product

United States

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